2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride
Description
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride (CAS: 1820575-10-7, referred to as the "target compound") is a cyclopropane-containing amine derivative with a 4-isopropylphenyl substituent. The cyclopropane ring introduces significant structural rigidity, which can enhance binding specificity in pharmacological applications . The hydrochloride salt improves aqueous solubility, making it suitable for formulation in drug development. Its structural uniqueness lies in the combination of a strained cyclopropane ring and a bulky hydrophobic isopropyl group, which may influence receptor interactions and metabolic stability .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H |
InChI Key |
SIPAOEIOLBPKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or hydroxyl groups.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopropan-1-amine Hydrochloride Derivatives
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Compounds like the 2,6-dichlorophenyl () and trifluoromethylphenylmethyl () analogs exhibit increased hydrophobicity and metabolic stability but may face toxicity or reduced solubility.
Stereochemical Influence :
- The (1R,2R)-2-methyl analog () demonstrates how stereochemistry can alter receptor affinity, highlighting the importance of enantiopure synthesis in drug development.
Structural Rigidity :
- Cyclopropane-containing derivatives (e.g., target compound, ) show greater conformational restraint than flexible analogs like 2-(4-fluorophenyl)propan-2-amine (), which may impact pharmacokinetics.
Fluorination Trends :
- Fluorinated compounds () often exhibit enhanced blood-brain barrier penetration and metabolic stability, though this varies with substitution patterns.
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